3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one
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Description
3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Biological Activity
3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C16H16N2O3 with a molecular weight of 284.31 g/mol. The compound features a complex structure that includes a benzofuran moiety and a pyrazole derivative, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H16N2O3 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | This compound |
InChI Key | NJXRPQYJOUJAPR-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds demonstrate inhibitory effects on various cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in tumor growth and metastasis.
For example, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The ability to modulate these pathways suggests potential applications in treating cancers characterized by these mutations.
Anti-inflammatory and Analgesic Effects
The compound has also been explored for its anti-inflammatory and analgesic properties. Pyrazole derivatives are known to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In experimental models, compounds similar to this compound have shown comparable efficacy to established anti-inflammatory agents like indomethacin .
Antimicrobial Activity
Antimicrobial studies have revealed that pyrazole derivatives possess activity against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth. In vitro assays have demonstrated promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors such as EGFR and others involved in cell signaling pathways could explain its antitumor effects.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives may enhance antioxidant defenses, contributing to their protective effects against cellular damage.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- Antitumor Efficacy : A study evaluated the impact of various pyrazole derivatives on breast cancer cell lines, demonstrating that certain modifications enhance their cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Properties : In an animal model of arthritis, administration of pyrazole derivatives resulted in significant reductions in swelling and pain, supporting their use as potential therapeutic agents for inflammatory diseases .
Properties
IUPAC Name |
3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-18-9-13(10(2)17-18)14(19)8-15-11-6-4-5-7-12(11)16(20)21-15/h4-7,9,15H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPKUHTYTNBETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.